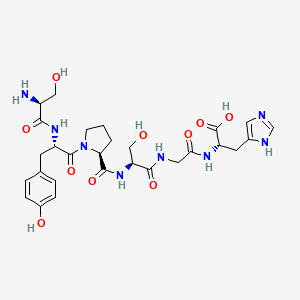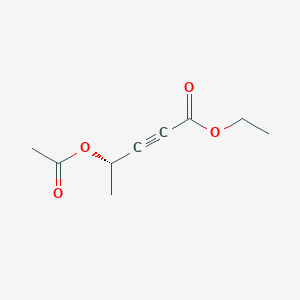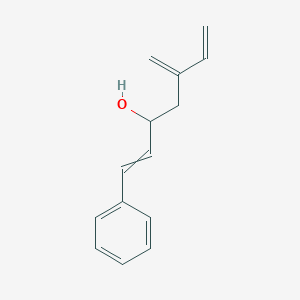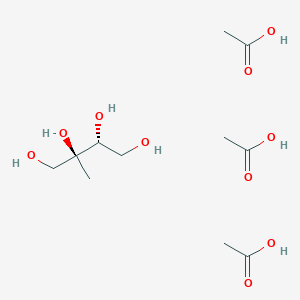![molecular formula C11H15BrO4S B12593187 [2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene CAS No. 648428-40-4](/img/structure/B12593187.png)
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene is an organic compound that features a benzene ring substituted with a bromomethanesulfonyl group and a 1,1-dimethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzene derivative, which is then functionalized with a bromomethanesulfonyl group.
Functional Group Introduction: The bromomethanesulfonyl group is introduced via a sulfonation reaction followed by bromination. This step requires careful control of reaction conditions to ensure the selective introduction of the bromomethanesulfonyl group.
Dimethoxyethyl Group Addition: The 1,1-dimethoxyethyl group is introduced through an alkylation reaction, typically using a dimethoxyethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethanesulfonyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The dimethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction conditions tailored to the desired product.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include sulfides or thiols.
Hydrolysis: The primary product is the corresponding alcohol.
科学的研究の応用
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, including potential drugs for various diseases.
Materials Science: It is employed in the design and synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.
作用機序
The mechanism of action of [2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene involves its interaction with molecular targets through its functional groups. The bromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dimethoxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
- [2-(Chloromethanesulfonyl)-1,1-dimethoxyethyl]benzene
- [2-(Fluoromethanesulfonyl)-1,1-dimethoxyethyl]benzene
- [2-(Iodomethanesulfonyl)-1,1-dimethoxyethyl]benzene
Uniqueness
[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene is unique due to the presence of the bromomethanesulfonyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
特性
CAS番号 |
648428-40-4 |
|---|---|
分子式 |
C11H15BrO4S |
分子量 |
323.21 g/mol |
IUPAC名 |
[2-(bromomethylsulfonyl)-1,1-dimethoxyethyl]benzene |
InChI |
InChI=1S/C11H15BrO4S/c1-15-11(16-2,8-17(13,14)9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIキー |
DQYSIQGQQKAVMB-UHFFFAOYSA-N |
正規SMILES |
COC(CS(=O)(=O)CBr)(C1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)


![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)



![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)

![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)

![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
